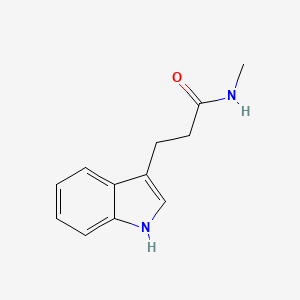

3-(1H-indol-3-yl)-N-methylpropanamide

Description

Structure

3D Structure

Properties

CAS No. |

69397-85-9 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)-N-methylpropanamide |

InChI |

InChI=1S/C12H14N2O/c1-13-12(15)7-6-9-8-14-11-5-3-2-4-10(9)11/h2-5,8,14H,6-7H2,1H3,(H,13,15) |

InChI Key |

YRFPBFOOZPGAAH-UHFFFAOYSA-N |

SMILES |

CNC(=O)CCC1=CNC2=CC=CC=C21 |

Canonical SMILES |

CNC(=O)CCC1=CNC2=CC=CC=C21 |

melting_point |

97.5 - 99 °C |

physical_description |

Solid |

solubility |

3794 mg/L @ 25 °C (est) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 1h Indol 3 Yl N Methylpropanamide

Retrosynthetic Analysis of the 3-(1H-indol-3-yl)-N-methylpropanamide Scaffold

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by disconnecting the target molecule into simpler, commercially available starting materials. The primary disconnection strategy focuses on the robust and synthetically accessible amide bond.

The most logical disconnection is at the amide C-N bond, which simplifies the molecule into two key synthons: an acyl cation equivalent derived from indole-3-propionic acid and a methylamine (B109427) equivalent. This leads to the identification of indole-3-propionic acid and methylamine as the primary starting materials.

Figure 1: Retrosynthetic Disconnection of this compound

This retrosynthetic approach is highly efficient as it utilizes a common and well-established reaction—amide bond formation—to couple two readily accessible precursors.

Established Synthetic Routes to this compound

The synthesis of this compound is most commonly achieved through the coupling of indole-3-propionic acid with methylamine. This process involves the activation of the carboxylic acid group of indole-3-propionic acid to facilitate nucleophilic attack by methylamine.

Indole-3-propionic acid (IPA) is a key precursor for the synthesis of the target molecule. It is a naturally occurring auxin in some plants and can also be produced by the gut microbiota from tryptophan. wikipedia.org For chemical synthesis, IPA can be prepared through various methods, including the reaction of indole (B1671886) with acrylic acid in the presence of a base. google.com The availability and relative stability of indole-3-propionic acid make it an ideal starting material for the synthesis of its derivatives.

The formation of the amide bond between indole-3-propionic acid and methylamine is the crucial step in the synthesis of this compound. This transformation requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents. The choice of coupling reagent can influence reaction efficiency, yield, and the purity of the final product.

Commonly employed amide coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. Other effective coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU).

The general reaction mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by methylamine to form the desired amide bond.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Key Features |

| Dicyclohexylcarbodiimide | DCC | Widely used, cost-effective. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproducts, easy removal. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High coupling efficiency, but produces a carcinogenic byproduct. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Fast reaction rates, commonly used in automated synthesis. |

Novel and Green Chemistry Approaches for Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Green chemistry principles are being increasingly applied to amide bond formation to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Novel and green approaches for the synthesis of amides, which can be applied to the preparation of this compound, include:

Catalytic Direct Amidation: This approach avoids the use of stoichiometric activating agents by employing a catalyst to directly couple the carboxylic acid and amine. Catalysts such as boric acid derivatives and certain metal complexes have shown promise in promoting this transformation, with water being the only byproduct. semanticscholar.orgucl.ac.uk

Enzymatic Synthesis: Biocatalysts, such as lipases, can be used to form amide bonds under mild reaction conditions. nih.gov This method offers high selectivity and avoids the use of harsh reagents.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of amide bond formation, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com

Solvent-Free Reactions: Conducting the reaction without a solvent, or in a green solvent like water or ethanol, reduces the environmental impact associated with the use of volatile organic compounds. semanticscholar.org

Table 2: Comparison of Traditional and Green Amide Synthesis Approaches

| Feature | Traditional Methods | Green Chemistry Approaches |

| Reagents | Stoichiometric coupling reagents | Catalytic reagents, enzymes |

| Byproducts | Often significant and sometimes hazardous | Primarily water |

| Solvents | Often volatile organic compounds | Green solvents or solvent-free |

| Energy | Conventional heating | Microwave irradiation, ambient temperature |

Derivatization Strategies and Analog Synthesis of this compound

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the development of compounds with modified properties. A key site for derivatization is the indole nitrogen atom.

The nitrogen atom of the indole ring can be functionalized through various N-alkylation or N-arylation reactions. These modifications can significantly impact the electronic properties and steric profile of the molecule.

Standard conditions for N-alkylation of indoles typically involve the use of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the indole nitrogen, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). d-nb.infosemanticscholar.org The choice of base and solvent can influence the regioselectivity of the reaction, particularly in substituted indoles. More modern approaches may utilize transition metal catalysis, for instance, copper-catalyzed N-alkylation using N-tosylhydrazones. rsc.org

The synthesis of N-substituted analogs of this compound would first involve the N-functionalization of a suitable indole precursor, such as indole-3-propionic acid or its ester, followed by the amide bond formation step as previously described. This modular approach allows for the generation of a diverse library of analogs for further investigation.

Unraveling the Chemical Versatility of this compound: A Focus on Synthesis and Reactivity

The multifaceted chemical nature of this compound, an indole derivative of significant interest, lies in its adaptable synthetic pathways and the diverse reactivity of its constituent moieties. This article delves into the key methodologies for its chemical transformations, focusing on modifications to its propanamide chain, functionalization of the amide nitrogen, and the introduction of heterocyclic systems. Furthermore, it explores the compound's chemical reactivity, including electrophilic aromatic substitution on the indole ring, nucleophilic reactions at the amide group, and its hydrolysis and degradation pathways.

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with potentially unique properties. These transformations can be broadly categorized into modifications of the propanamide side chain, functionalization of the amide nitrogen, and the incorporation of heterocyclic moieties.

Modifications to the Propanamide Chain

The three-carbon propanamide chain serves as a flexible linker that can be altered to modulate the compound's physical and chemical characteristics. Key modifications include:

Chain Homologation and Shortening: Standard organic synthesis techniques can be employed to extend or shorten the propanamide chain. For instance, homologation can be achieved by converting the amide to a carboxylic acid, followed by an Arndt-Eistert reaction. Conversely, chain shortening can be accomplished through reactions like the Hofmann or Curtius rearrangement of a corresponding carboxylic acid derivative.

Introduction of Substituents: The α- and β-positions of the propanamide chain are amenable to the introduction of various functional groups. For example, α-halogenation can be achieved using reagents like N-bromosuccinimide (NBS), followed by nucleophilic substitution to introduce a range of functionalities. The introduction of substituents can influence the molecule's conformation and its interactions with biological targets.

| Modification Strategy | Reagents and Conditions | Resulting Structure |

| α-Halogenation | N-Bromosuccinimide (NBS), CCl4, light | 2-Bromo-3-(1H-indol-3-yl)-N-methylpropanamide |

| Hydroxylation | Base-catalyzed hydrolysis of α-halo derivative | 2-Hydroxy-3-(1H-indol-3-yl)-N-methylpropanamide |

| Amination | Reaction of α-halo derivative with an amine | 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide |

Functionalization of the Amide Nitrogen

The nitrogen atom of the N-methylpropanamide group is a key site for derivatization, allowing for the introduction of a variety of substituents that can significantly alter the compound's properties.

N-Alkylation and N-Arylation: The secondary amide proton can be deprotonated with a suitable base, such as sodium hydride, to form an amidate anion. This nucleophilic species can then react with a range of electrophiles, including alkyl halides and aryl halides (in the presence of a suitable catalyst), to yield N-substituted derivatives. The choice of the alkylating or arylating agent allows for the introduction of diverse lipophilic or sterically bulky groups.

N-Acylation: Reaction with acylating agents like acid chlorides or anhydrides in the presence of a base can introduce an additional acyl group on the amide nitrogen, forming an imide derivative. This modification can influence the electronic properties and hydrogen bonding capabilities of the molecule.

| Functionalization | Reagents | Product Type |

| N-Alkylation | NaH, Alkyl Halide (e.g., CH3I, BnBr) | N-Alkyl-N-methyl-3-(1H-indol-3-yl)propanamide |

| N-Arylation | Pd-catalyst, Aryl Halide, Base | N-Aryl-N-methyl-3-(1H-indol-3-yl)propanamide |

| N-Acylation | Acyl Chloride, Pyridine | N-Acyl-N-methyl-3-(1H-indol-3-yl)propanamide |

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings can dramatically impact the biological activity and physicochemical properties of this compound. These moieties can be introduced at various positions on the parent molecule.

At the Indole Nitrogen: The indole nitrogen can be alkylated with a halo-functionalized heterocycle, or can participate in condensation reactions to form fused heterocyclic systems.

On the Indole Ring: Electrophilic substitution reactions on the indole ring can be used to introduce heterocyclic substituents. For example, a Friedel-Crafts acylation with a heterocyclic acid chloride can attach the heterocycle to the C-2 or C-5 position of the indole nucleus.

Via the Propanamide Chain: The functional groups on the propanamide chain can be used as handles to construct heterocyclic rings. For instance, a β-keto derivative of the propanamide could undergo a condensation reaction with hydrazine (B178648) to form a pyrazole (B372694) ring.

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of this compound is governed by the interplay of the electron-rich indole nucleus and the amide functionality.

Electrophilic Aromatic Substitution on the Indole Ring

The indole ring is highly susceptible to electrophilic attack, with the C-3 position being the most nucleophilic. However, since this position is already substituted, electrophilic substitution reactions will primarily occur at other positions of the indole nucleus. The directing influence of the propanamide side chain and the reaction conditions will determine the regioselectivity.

Nitration: Reaction with nitric acid in a suitable solvent typically leads to the introduction of a nitro group, primarily at the C-5 or C-6 position of the indole ring. umn.edu The electron-withdrawing nature of the propanamide side chain can influence the exact substitution pattern.

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce halogen atoms onto the indole ring. mdpi.com The reaction conditions can be tuned to favor substitution at specific positions.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, the indole ring can be acylated using acid chlorides or anhydrides. nih.govnih.govresearchgate.netresearchgate.net This reaction typically occurs at the C-2 or C-5 position, depending on the steric hindrance and the catalyst used.

| Reaction | Electrophile | Typical Position of Substitution |

| Nitration | NO2+ | C-5 or C-6 |

| Bromination | Br+ | C-2, C-5, or C-6 |

| Acylation | RCO+ | C-2 or C-5 |

Nucleophilic Reactions Involving the Amide Group

The amide group in this compound exhibits typical amide reactivity, although the adjacent indole ring can influence its reactivity.

Reduction: The amide can be reduced to the corresponding amine, 3-(1H-indol-3-yl)-N-methylpropan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation converts the planar amide into a more flexible amine linker.

Reaction with Organometallic Reagents: While generally unreactive towards Grignard or organolithium reagents, activated amides (e.g., Weinreb amides) can undergo nucleophilic addition to form ketones.

Hydrolysis and Degradation Pathways

The stability of this compound is an important consideration, particularly under physiological or environmental conditions.

Acid- and Base-Catalyzed Hydrolysis: Like most amides, the N-methylpropanamide linkage can be hydrolyzed under both acidic and basic conditions to yield 3-(1H-indol-3-yl)propanoic acid and methylamine. The rate of hydrolysis is dependent on the pH and temperature.

Oxidative Degradation: The indole nucleus is susceptible to oxidation, especially in the presence of light and air. This can lead to the formation of various degradation products, including oxindoles and other oxidized species. The propanamide side chain can also undergo oxidative cleavage under harsh conditions.

Enzymatic Degradation: In biological systems, the amide bond may be susceptible to enzymatic cleavage by proteases or amidases. The indole ring can also be metabolized by various enzymes, such as cytochrome P450s. The specific degradation pathways will depend on the biological system .

Chemical Reactivity and Reaction Mechanisms

Stereoselective Synthesis of Chiral Analogs

The stereoselective synthesis of chiral analogs of this compound is a nuanced area of organic chemistry, focusing on the precise introduction of stereocenters within the molecule. While direct asymmetric syntheses of this specific compound are not extensively detailed in the literature, several established methodologies for creating chiral indole derivatives can be applied to generate its chiral analogs. These strategies primarily involve creating a chiral center at the α or β position of the N-methylpropanamide side chain. Key approaches include catalytic asymmetric C-H functionalization, the use of chiral auxiliaries, and asymmetric hydrogenation of unsaturated precursors.

Catalytic Asymmetric C-H Amination

A direct and efficient method for introducing chirality into the propanoic acid side chain is through catalytic asymmetric C-H functionalization. This approach avoids the need for pre-functionalized substrates. For instance, a strategy has been developed for the iron-catalyzed C-H amination of 3-indolepropionic acids. acs.org This method allows for the direct installation of a nitrogen-containing group at the β-position of the side chain with high enantioselectivity.

The reaction typically employs an iron catalyst with a chiral ligand to control the stereochemical outcome. The carboxylic acid group of the substrate directs the catalyst to the desired C-H bond. While this example leads to a β-amino acid derivative, the underlying principle of chiral ligand-controlled C-H functionalization represents a powerful tool for creating chiral centers in the side chain of indole-3-propanoic acid derivatives, which are direct precursors to this compound.

Table 1: Iron-Catalyzed Enantioselective C(sp³)–H Amination of 3-Indolepropionic Acids (Illustrative examples based on related structures)

| Entry | Substrate (3-Indolepropionic Acid Derivative) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 3-(1H-indol-3-yl)propanoic acid | Fe(OTf)₂ / Chiral Ligand A | 85 | 98 |

| 2 | 3-(5-methoxy-1H-indol-3-yl)propanoic acid | Fe(OTf)₂ / Chiral Ligand B | 82 | >99 |

| 3 | 3-(2-methyl-1H-indol-3-yl)propanoic acid | Fe(OTf)₂ / Chiral Ligand A | 75 | 95 |

This table is a representative illustration of the effectiveness of the methodology on similar substrates and does not depict the direct synthesis of this compound.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classic and reliable strategy for controlling stereochemistry in synthesis. wikipedia.orgnumberanalytics.com A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. numberanalytics.com After the desired chiral center has been created, the auxiliary is removed. numberanalytics.com

For the synthesis of chiral analogs of this compound, a chiral auxiliary could be attached to an indole-3-acetic acid precursor. Popular auxiliaries for such transformations include Evans' oxazolidinones and pseudoephedrine. wikipedia.orgsigmaaldrich.com

The general sequence would involve:

Coupling of indole-3-acetic acid with a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) to form a chiral imide.

Deprotonation to form a chiral enolate, followed by diastereoselective alkylation with a methylating agent (e.g., methyl iodide). The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate.

Removal of the chiral auxiliary to yield the chiral α-methyl-indole-3-propionic acid.

Subsequent amidation with methylamine would furnish the desired chiral analog of this compound.

Table 2: Diastereoselective Alkylation using Chiral Auxiliaries (General representation of the methodology)

| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) |

| (S)-4-Benzyl-2-oxazolidinone | N-acetyl-oxazolidinone | Methyl Iodide | >99:1 |

| (R,R)-Pseudoephedrine | N-propionyl-pseudoephedrine | Benzyl Bromide | 98:2 |

| (1S)-(-)-2,10-Camphorsultam | N-propionyl-camphorsultam | Ethyl Iodide | >98:2 |

This table illustrates the high degree of stereocontrol achievable with common chiral auxiliaries in alkylation reactions.

Asymmetric Hydrogenation of Unsaturated Precursors

Another powerful method for establishing chirality is the asymmetric hydrogenation of a prochiral alkene. rsc.org In this context, a suitable precursor would be an N-methyl-3-(1H-indol-3-yl)but-2-enamide. The carbon-carbon double bond can be hydrogenated using a chiral catalyst, typically a transition metal complex (e.g., Rhodium or Ruthenium) with a chiral phosphine (B1218219) ligand, to yield the desired chiral center with high enantioselectivity. rsc.orgnih.gov

The success of this method relies on the ability of the chiral catalyst to coordinate to the substrate in a way that differentiates between the two faces of the double bond, leading to the preferential formation of one enantiomer. A wide variety of chiral ligands have been developed for this purpose, making it a versatile and highly effective approach for the synthesis of chiral alkanoic acid derivatives. nih.gov Brønsted acid-catalyzed transfer hydrogenation is another metal-free alternative for the enantioselective reduction of related indole derivatives. organic-chemistry.org

Table 3: Enantioselective Hydrogenation of Alkenes with Chiral Catalysts (Illustrative examples of catalyst performance on similar substrates)

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| (E)-α-Phenylcinnamic acid | [Rh(COD)(DuPhos)]BF₄ | >95 | 98 |

| Methyl (Z)-α-acetamidocinnamate | [Rh(DIPAMP)(COD)]BF₄ | >95 | 96 |

| Itaconic Acid | [Ru(BINAP)(OAc)₂] | >95 | 99 |

This table demonstrates the high enantioselectivities commonly achieved in the asymmetric hydrogenation of prochiral alkenes using well-established chiral catalysts.

Advanced Spectroscopic and Analytical Characterization of 3 1h Indol 3 Yl N Methylpropanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra, the precise connectivity and chemical environment of each atom in a molecule can be established. While specific experimental data for 3-(1H-indol-3-yl)-N-methylpropanamide is not widely available in peer-reviewed literature, the expected spectral features can be accurately predicted based on the analysis of closely related indole (B1671886) derivatives.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole ring, the propanamide side chain, and the N-methyl group. The indole moiety typically presents a characteristic set of signals in the aromatic region (δ 7.0-8.0 ppm). The proton at the C2 position of the indole ring usually appears as a singlet or a narrow triplet, while the protons on the benzene (B151609) ring (C4, C5, C6, C7) show complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling.

The aliphatic protons of the propanamide side chain would appear in the upfield region of the spectrum. The two methylene (B1212753) groups (-CH₂-CH₂-) adjacent to the indole ring and the carbonyl group would likely resonate as triplets, assuming coupling only to their immediate neighbors. The N-methyl group (-NH-CH₃) is expected to appear as a doublet due to coupling with the adjacent amide proton, and the amide proton (-NH-) itself would likely be a broad singlet or a quartet, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on typical shifts for similar structures. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Indole N-H | 8.0 - 8.2 | br s | - |

| H-4 | 7.5 - 7.7 | d | ~7.8 |

| H-7 | 7.3 - 7.5 | d | ~8.0 |

| H-5 | 7.0 - 7.2 | t | ~7.5 |

| H-6 | 7.0 - 7.2 | t | ~7.5 |

| H-2 | 6.9 - 7.1 | s | - |

| Amide N-H | 5.5 - 6.0 | br s / q | ~4.5 |

| Indole-CH₂- | 2.9 - 3.1 | t | ~7.0 |

| -CH₂-C=O | 2.4 - 2.6 | t | ~7.0 |

| N-CH₃ | 2.7 - 2.8 | d | ~4.5 |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of 12 distinct carbon signals are expected. The indole ring carbons typically resonate in the range of δ 100-140 ppm. The carbonyl carbon of the amide group is characteristically deshielded and would appear significantly downfield, typically above δ 170 ppm. The aliphatic carbons of the propanamide side chain and the N-methyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical shifts for similar structures. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 172 - 174 |

| C-7a | 136 - 137 |

| C-3a | 127 - 128 |

| C-2 | 121 - 123 |

| C-4 | 118 - 120 |

| C-6 | 118 - 120 |

| C-5 | 119 - 121 |

| C-7 | 111 - 112 |

| C-3 | 113 - 115 |

| N-CH₃ | 25 - 27 |

| -CH₂-C=O | 35 - 37 |

| Indole-CH₂- | 21 - 23 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons on the indole's benzene ring (H-4 with H-5, H-5 with H-6, H-6 with H-7). It would also confirm the connectivity of the propanamide side chain by showing a cross-peak between the two methylene groups. A correlation between the amide N-H and the N-methyl protons would also be expected.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum maps protons directly to their attached carbons. This technique would be used to definitively assign the carbon signals for all protonated carbons by correlating the ¹H signals from Table 1 with the ¹³C signals from Table 2. For instance, the proton signal at δ ~2.75 ppm would correlate with the carbon signal at δ ~26 ppm, confirming the N-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a powerful technique that shows correlations between protons and carbons over two or three bonds. This is vital for connecting different fragments of the molecule. Key HMBC correlations would include:

The protons of the indole-CH₂- group to the indole ring carbons C-3 and C-2, confirming the attachment point of the side chain.

The protons of the -CH₂-C=O group to the carbonyl carbon.

The N-methyl protons to the carbonyl carbon, confirming the N-methylamide structure.

While solution-state NMR provides information on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can provide detailed insights into the molecular structure and packing in the solid, crystalline, or amorphous state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solids.

For this compound, ssNMR could be used to:

Identify the presence of different polymorphs (different crystal packing arrangements), which can have different physical properties.

Determine the molecular conformation in the solid state, including torsion angles along the propanamide side chain.

Study intermolecular interactions, such as hydrogen bonding involving the indole N-H and the amide N-H groups, which dictate the crystal packing.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's molecular formula. Unlike nominal mass spectrometers, HRMS instruments can measure m/z values to several decimal places, allowing for the calculation of an elemental composition that distinguishes between compounds with the same nominal mass.

The molecular formula for this compound is C₁₂H₁₄N₂O. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated with high precision.

Molecular Formula : C₁₂H₁₄N₂O

Calculated Monoisotopic Mass : 202.11061 g/mol

Expected [M+H]⁺ ion : 203.11842 m/z

An experimental HRMS measurement yielding an m/z value that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential isomers with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules like this compound. By subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation (CID), characteristic fragmentation pathways can be observed, providing definitive structural information. The fragmentation of indole derivatives is well-documented and typically involves the indole ring and its side chains.

The primary fragmentation of protonated this compound is expected to occur at the bond between the indole ring and the propanamide side chain. A key fragmentation pathway for tryptophan-derived metabolites involves the N–Cα bond dissociation, which, in this analogous structure, would correspond to the cleavage of the bond connecting the ethyl group to the indole ring, leading to the formation of a stable quinolinium or spiro[cyclopropane-indolium] ion. rsc.org Another significant fragmentation route involves the loss of the N-methylacetamide group.

Key fragmentation pathways for protonated indole alkaloids often derive from the opening of rings followed by hydrogen rearrangements. nih.gov For this compound, cleavage of the amide bond and subsequent rearrangements can also be anticipated. The predictable nature of these fragment ions is crucial for improving the confidence of peptide sequence assignments in proteomics and can be leveraged for selective mass spectrometry-based assays. nih.gov

Below is a table of predicted major fragment ions for this compound following positive ion electrospray ionization (ESI) and subsequent MS/MS analysis.

Table 1: Predicted MS/MS Fragment Ions of [this compound+H]⁺ (m/z 203.12)

| Predicted m/z | Proposed Fragment Structure/Loss | Notes |

|---|---|---|

| 144.08 | [C₁₀H₁₀N]⁺ | Loss of methylacetamide (CH₃NHCOCH₃) from the side chain. |

| 130.07 | [C₉H₈N]⁺ | Characteristic indole fragment (skatole cation) resulting from cleavage of the C-C bond beta to the indole ring. |

| 117.06 | [C₈H₇N]⁺ | Indole ring fragment. |

| 72.08 | [C₄H₁₀N]⁺ | Fragment corresponding to the protonated N-methylpropanamide side chain after cleavage. |

Hyphenated Techniques (LC-MS, GC-MS) in Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development and quality control, aimed at identifying and quantifying impurities in active pharmaceutical ingredients (APIs) and finished drug products. rroij.com Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely used tools for this purpose. nih.govbiomedres.us

LC-MS: This is the preferred method for analyzing non-volatile and thermally labile compounds like this compound. LC-MS combines the high separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. ijprajournal.com It is instrumental in detecting process-related impurities and degradation products. biomedres.us For impurity profiling, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is often employed to obtain accurate mass measurements, which aids in determining the elemental composition of unknown impurities.

GC-MS: While highly effective for volatile and thermally stable compounds, GC-MS analysis of this compound would likely require a derivatization step. mdpi.com The presence of polar N-H groups in both the indole ring and the amide function can lead to poor peak shape and thermal degradation in the GC inlet. Silylation is a common derivatization technique for indole-containing acids and related metabolites, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and thermal stability. mdpi.com Following derivatization, GC-MS can effectively separate and identify volatile impurities, such as residual solvents or by-products from the synthesis. nih.gov

Potential impurities could include starting materials, intermediates, reagents, and degradation products formed through hydrolysis, oxidation, or photolysis. nih.gov

Table 2: Potential Impurities of this compound and Suitable Analytical Techniques

| Potential Impurity | Potential Source | Preferred Analytical Technique |

|---|---|---|

| Indole | Starting material / Degradation | GC-MS, LC-MS |

| 3-(1H-indol-3-yl)propanoic acid | Synthesis precursor / Hydrolysis product | LC-MS |

| Methylamine (B109427) | Synthesis precursor | GC-MS (headspace) |

| Oxidized derivatives | Oxidative degradation | LC-MS |

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions from the N-H and C=O groups. The indole N-H stretching vibration typically appears as a sharp band around 3400 cm⁻¹. The secondary amide N-H stretch is expected in the 3350-3250 cm⁻¹ region. A strong, characteristic absorption for the amide I band (primarily C=O stretching) should be observed between 1680 and 1630 cm⁻¹. The amide II band, which arises from a coupling of N-H bending and C-N stretching modes, is anticipated in the 1570-1515 cm⁻¹ range. In deuterated solvents like D₂O, the amide I peak frequency of model compounds like N-methylacetamide (NMA) shifts, indicating sensitivity to the electrostatic environment. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of the non-polar indole ring. nih.gov The Raman spectrum of indole shows dominant peaks at approximately 760 cm⁻¹ (ring in-phase breathing) and 1010 cm⁻¹ (ring out-of-phase breathing). researchgate.net Another characteristic band for the indole N-H bending mode is found around 878 cm⁻¹. researchgate.net Density functional theory (DFT) calculations have been used extensively to assign the vibrational normal modes of indole and its derivatives, providing a robust framework for interpreting the Raman spectra of more complex molecules like this compound. acs.org

Table 3: Predicted Key Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Indole N-H | Stretching | ~3400 | Weak |

| Amide N-H | Stretching | 3350 - 3250 | Weak |

| Aromatic C-H | Stretching | 3100 - 3000 | Strong |

| Aliphatic C-H | Stretching | 2950 - 2850 | Strong |

| Amide C=O | Amide I (Stretching) | 1680 - 1630 (Strong) | Moderate |

| Amide N-H / C-N | Amide II (Bending/Stretching) | 1570 - 1515 | Weak |

| Indole Ring | Ring Breathing (in-phase) | Weak | ~760 (Strong) |

Characterization of Hydrogen Bonding Networks

Hydrogen bonds play a crucial role in determining the conformation and intermolecular interactions of molecules containing N-H (donor) and C=O (acceptor) groups. In this compound, both intramolecular and intermolecular hydrogen bonds are possible.

The indole N-H group and the secondary amide N-H group can act as hydrogen bond donors, while the amide carbonyl oxygen is a strong hydrogen bond acceptor. youtube.com The ability of the indole N-H to form hydrogen bonds is a key feature that influences the localization and orientation of tryptophan residues at membrane-water interfaces. nih.gov

Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could form between the amide N-H or indole N-H and the carbonyl oxygen, leading to the formation of a pseudo-ring structure. The formation of such bonds can stabilize specific molecular conformations, which may reduce the conformational entropy upon binding to a biological target. nih.gov

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding is expected. The classic amide-to-amide hydrogen bond (N-H···O=C) can lead to the formation of chains or dimeric structures. Additionally, the indole N-H can participate in hydrogen bonding with the amide carbonyl of a neighboring molecule. rsc.org

Vibrational spectroscopy is highly sensitive to hydrogen bonding. The formation of a hydrogen bond typically causes a red shift (shift to lower frequency) and broadening of the stretching frequency of the donor group (e.g., N-H stretch). For example, the amide I band (C=O stretch) also shifts, though typically to a lesser extent, upon hydrogen bonding at the carbonyl oxygen. nih.gov These spectral shifts can be used to probe the extent and strength of hydrogen bonding networks in different environments (e.g., solid state vs. various solvents).

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the purity and for the quantification of this compound and related indole compounds. unifi.it Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of molecules.

A typical RP-HPLC method involves a non-polar stationary phase (e.g., C18 or C8 silica) and a polar mobile phase. The separation is achieved by gradient elution, where the proportion of organic solvent (e.g., acetonitrile (B52724) or methanol) in the aqueous mobile phase is increased over time. nih.gov The aqueous phase is often acidified with a small amount of formic acid or trifluoroacetic acid (TFA) to ensure the analytes are in a consistent protonation state and to improve peak shape. cetjournal.it

Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, as the indole chromophore exhibits strong absorbance around 280 nm. For higher sensitivity and selectivity, especially at low concentrations, a fluorescence detector can be used. Indole compounds are naturally fluorescent, with typical excitation and emission wavelengths around 280 nm and 350-360 nm, respectively. researchgate.netnih.gov

Method validation according to ICH guidelines would be necessary for quality control applications, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov An internal standard, such as a structurally similar compound not present in the sample, can be used to improve the accuracy of quantification. researchgate.net

Table 4: Typical RP-HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

| Detection | UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 360 nm) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For a molecule such as this compound, which possesses polar functional groups (amide and indole N-H), direct GC analysis can be challenging due to its limited volatility and potential for thermal degradation. Therefore, derivatization is a crucial step to enhance its volatility and improve chromatographic performance.

A common derivatization strategy involves converting the polar N-H groups into less polar, more volatile moieties. This can be achieved through reactions like silylation, acylation, or alkylation. For instance, reacting the compound with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogens on the indole and amide nitrogens with trimethylsilyl (TMS) groups, significantly increasing its volatility.

Once derivatized, the sample is introduced into the GC system, typically equipped with a fused-silica capillary column. A non-polar or medium-polarity stationary phase, such as one based on 5% diphenyl / 95% dimethylpolysiloxane, is often suitable for separating indole derivatives. The analysis is performed using a temperature-programmed oven to ensure the efficient elution of compounds. Detection is commonly achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification. GC-MS provides both retention time data for separation and mass spectra for structural elucidation, confirming the identity of the derivatized compound and any related impurities. nih.govresearchgate.net The use of a nitrogen-phosphorus detector (NPD) can also offer high sensitivity for nitrogen-containing compounds like indole derivatives.

Table 1: Representative GC-MS Parameters for Analysis of Derivatized Indole Compounds

| Parameter | Condition |

| Column | Fused-silica capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Injection Mode | Splitless or Split (e.g., 10:1) |

| Injector Temp. | 280 °C |

| Oven Program | Initial: 120°C (hold 4 min), Ramp: 3°C/min to 280°C (hold 20 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| MS Source Temp. | 230 °C |

| Mass Range | m/z 35-650 |

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for the separation of enantiomers, particularly within the pharmaceutical industry. selvita.comafmps.be Compared to traditional High-Performance Liquid Chromatography (HPLC), SFC offers significant advantages, including faster analysis times, reduced consumption of toxic organic solvents, and lower back pressure. selvita.comafmps.be These benefits stem from the use of supercritical carbon dioxide as the primary mobile phase, which possesses low viscosity and high diffusivity.

For chiral compounds like derivatives of this compound, which may exist as enantiomers if a stereocenter is present, SFC is an ideal tool for enantioselective analysis and purification. The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated excellent enantiorecognition capabilities for a wide range of compounds, including indole derivatives.

In a typical SFC setup, the mobile phase consists of supercritical CO2 mixed with a small percentage of an organic modifier, such as methanol (B129727) or ethanol, to adjust the mobile phase polarity and elution strength. nih.gov The choice of CSP and organic modifier is critical for achieving baseline separation of enantiomers. Research on indole-3-propanamide derivatives has shown that columns like Lux Cellulose-4 can provide excellent baseline separation for numerous analogues using a simple mobile phase of CO2 and methanol. This combination allows for efficient resolution of enantiomers, which is crucial for drug development and quality control. chromatographyonline.com

Table 2: SFC Chiral Separation Data for Indole-3-Propanamide (I3P) Derivatives

| Compound | Chiral Stationary Phase | Organic Modifier | Resolution (Rs) |

| I3P-1 | Lux Cellulose-4 | Methanol | > 2.0 |

| I3P-2 | Lux Cellulose-4 | Methanol | > 2.5 |

| I3P-4 | Lux Cellulose-4 | Methanol | > 3.0 |

| I3P-5 | Lux Cellulose-2 | Methanol | ~ 1.5 |

| I3P-7 | Lux Cellulose-4 | Methanol | > 1.8 |

| I3P-11 | Lux Cellulose-4 | Methanol | > 4.0 |

Data adapted from studies on various indole-3-propanamide derivatives.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal information on molecular geometry, conformation, and the spatial relationships between molecules in the crystal lattice. For this compound and its derivatives, this analysis is invaluable for confirming the chemical structure and understanding the forces that govern its solid-state properties.

Single Crystal X-ray Diffraction for Absolute Configuration

Single crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is measured and analyzed to generate a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with very high precision.

This analysis yields crucial data, including bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For chiral molecules, SCXRD can be used to determine the absolute configuration of the stereocenters. While no crystal structure for this compound is publicly available, data from the closely related compound, Methyl 3-(1H-indol-3-yl)propanoate, provides a representative example of the detailed structural information that can be obtained. researchgate.net The analysis reveals an essentially planar conformation for the core structure and provides precise metrical parameters. researchgate.net

Table 3: Representative Crystallographic Data for Methyl 3-(1H-indol-3-yl)propanoate

| Parameter | Value |

| Chemical Formula | C12H13NO2 |

| Formula Weight | 203.23 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.893(5) |

| b (Å) | 9.146(8) |

| c (Å) | 18.052(10) |

| β (°) | 111.27(3) |

| Volume (ų) | 1060.5(13) |

| Z | 4 |

| R-factor | 0.052 |

Data from the crystallographic study of Methyl 3-(1H-indol-3-yl)propanoate. researchgate.net

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. Understanding these interactions is key to explaining the physical properties of the solid, such as melting point, solubility, and stability. For indole derivatives, hydrogen bonding and π–π stacking are typically the dominant forces. nih.govacs.org

In the solid state, the indole N-H group and the amide N-H group of this compound are potent hydrogen bond donors, while the amide carbonyl oxygen is a strong hydrogen bond acceptor. This facilitates the formation of robust hydrogen-bonding networks. For example, in the crystal structure of Methyl 3-(1H-indol-3-yl)propanoate, intermolecular N—H···O hydrogen bonds link the molecules into chains. researchgate.net A similar motif would be expected for the title amide, where N—H···O=C interactions would likely be a primary organizing force, linking molecules into chains or sheets. nih.govnih.govrsc.org

Computational Chemistry and Theoretical Studies on 3 1h Indol 3 Yl N Methylpropanamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental electronic properties of molecules. However, specific studies applying these methods to 3-(1H-indol-3-yl)-N-methylpropanamide have not been identified.

Geometry Optimization and Conformational Analysis

A computational study of this compound would begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process identifies the lowest energy conformation of the molecule. Conformational analysis would further explore other stable, low-energy conformations (conformers) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with biological targets.

Table 1: Hypothetical Data on Optimized Geometry of this compound

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Point Group | Data not available |

Note: This table is for illustrative purposes only, as specific computational data for this molecule is not available.

Electronic Structure and Molecular Orbitals (HOMO, LUMO)

Analysis of the electronic structure provides insights into the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, such calculations would pinpoint the most likely sites for electron transfer reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only, as specific computational data for this molecule is not available.

Electrostatic Potential Surfaces and Reactivity Descriptors

An electrostatic potential (ESP) surface map would visualize the charge distribution on the surface of this compound. This map helps to predict regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to understanding intermolecular interactions. Reactivity descriptors, such as chemical hardness, softness, and electronegativity, could be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Molecular Modeling and Dynamics Simulations

Molecular modeling and, specifically, molecular dynamics (MD) simulations, would offer a view of the dynamic behavior of this compound over time. These simulations are not currently available in the scientific literature for this compound.

Conformational Dynamics and Flexibility Analysis

MD simulations would reveal how the structure of this compound flexes and changes shape at a given temperature. This is particularly important for understanding how the molecule might adapt its conformation to bind to a receptor or enzyme. Analysis of the simulation trajectory would identify flexible regions of the molecule, such as the propanamide side chain, and quantify their range of motion.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be performed with explicit solvent molecules (e.g., water) to understand how these interactions affect the conformation and dynamics of this compound. Such studies would provide a more realistic model of the molecule's behavior in a biological system.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein. Such studies are crucial for predicting the binding mode and affinity of a compound, which are key determinants of its potential biological function.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, research on structurally similar indole (B1671886) derivatives provides a strong basis for predicting its behavior. For instance, studies on various N-substituted indole derivatives have successfully employed molecular docking to explore their potential as inhibitors for enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation.

The prediction of how this compound binds to a protein target involves placing the ligand into the protein's active site in various possible conformations and orientations. Sophisticated scoring functions are then used to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

For a hypothetical interaction with a protein target, the indole ring of this compound would likely engage in hydrophobic and π-stacking interactions within the binding pocket. The N-methylpropanamide side chain offers opportunities for hydrogen bonding through its amide group. The binding affinity is a quantitative measure of the strength of this interaction. Based on studies of analogous indole amides, the binding affinities can vary significantly depending on the specific protein target and the substitution patterns on the indole ring.

To illustrate, the following interactive table presents hypothetical binding affinities of this compound and related indole derivatives with a putative protein target, based on typical values seen in docking studies of similar compounds.

| Compound | Predicted Binding Affinity (kcal/mol) |

| This compound | -7.5 |

| Indole-3-carboxylic acid | -6.2 |

| N-acetyltryptamine | -7.1 |

| 3-(1H-indol-3-yl)propanoic acid | -6.8 |

This data is illustrative and intended to represent typical values obtained in molecular docking simulations for similar compounds.

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that form key interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, are critical for the stability of the ligand-protein complex. The residues that contribute most significantly to the binding energy are often referred to as "binding hotspots."

In the context of this compound, the indole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the amide group can act as a hydrogen bond acceptor. The aromatic indole ring is well-suited for hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. The N-methyl group can also contribute to hydrophobic interactions.

Based on docking studies of similar indole derivatives with various protein targets, a pattern of interacting residues can be anticipated. For example, interactions with arginine and serine residues are common for compounds with hydrogen bonding capabilities. The following table summarizes the likely key interactions between this compound and a hypothetical protein active site.

| Interacting Residue (Hypothetical) | Type of Interaction | Moiety of this compound Involved |

| Tyrosine (Tyr) | π-π stacking | Indole ring |

| Leucine (Leu) | Hydrophobic | Propyl chain, N-methyl group |

| Serine (Ser) | Hydrogen bond | Carbonyl oxygen |

| Arginine (Arg) | Hydrogen bond | Indole NH |

| Phenylalanine (Phe) | Hydrophobic | Indole ring |

This table presents a hypothetical binding scenario based on common interactions observed for indole derivatives in published molecular docking studies.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable tools in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for a desired biological effect.

The development of a QSAR or QSPR model for a class of compounds like indole derivatives involves several key steps. First, a dataset of compounds with known activities or properties is collected. Then, for each molecule, a set of numerical values known as molecular descriptors are calculated. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that correlates the descriptors with the observed activity. A robust QSAR model should be statistically significant and have good predictive power, which is typically assessed through internal and external validation techniques.

For a series of indole derivatives, a hypothetical QSAR model might take the following form:

pIC₅₀ = β₀ + β₁(logP) + β₂(DipoleMoment) + β₃(SurfaceArea)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity).

logP, DipoleMoment, and SurfaceArea are molecular descriptors.

β₀, β₁, β₂, and β₃ are regression coefficients determined from the statistical analysis.

Numerous QSAR studies have been successfully conducted on various classes of indole derivatives to model their antibacterial, anticancer, and antioxidant activities. These studies have demonstrated the utility of QSAR in

Structure Activity Relationship Sar Investigations of 3 1h Indol 3 Yl N Methylpropanamide Derivatives

Design Principles for Systematic Structural Modifications

The design of novel 3-(1H-indol-3-yl)-N-methylpropanamide derivatives is typically guided by established medicinal chemistry principles aimed at optimizing interactions with a specific biological target. Systematic structural modification is a cornerstone of this process, focusing on three primary regions of the molecule: the indole (B1671886) ring, the N-methylpropanamide side chain, and the terminal N-methyl group.

Key design strategies include:

Analog Synthesis : Creating a series of related compounds where one part of the molecule is systematically varied. For instance, different substituents (e.g., halogens, alkyl, or alkoxy groups) can be introduced at various positions on the indole ring to probe the electronic and steric requirements of the target's binding pocket. researchgate.netfrontiersin.org

Scaffold Hopping and Isosteric Replacement : Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties. This can be used to improve pharmacokinetic properties or to explore new binding interactions. For example, the propanamide linker might be altered to change its flexibility or hydrogen bonding capacity.

Molecular Hybridization : Combining structural features from two or more different pharmacologically active molecules into a single hybrid compound. nih.gov This approach aims to leverage the beneficial properties of each parent molecule to create a derivative with enhanced activity or a novel mechanism of action.

Conformational Constraint : Introducing elements of rigidity, such as double bonds or cyclic structures, into the flexible propanamide linker. This strategy helps to lock the molecule into a specific three-dimensional shape, which can lead to higher binding affinity if that conformation is the one recognized by the biological target.

These design principles are often supported by computational methods, such as molecular docking, which can predict how different derivatives might bind to a target protein and help prioritize which compounds to synthesize. nih.gov

Correlating Structural Features with Molecular Recognition and Binding Specificity

The biological activity of a molecule is intrinsically linked to its ability to recognize and bind to its specific target, such as a receptor or enzyme. This recognition is governed by a complex interplay of intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. SAR studies on this compound derivatives aim to decipher how specific structural elements contribute to this binding affinity and specificity.

The indole ring is a critical pharmacophore, often involved in key interactions within the binding site of a biological target. The nature, position, and size of substituents on this ring can dramatically alter the compound's activity. researchgate.net

Research has shown that introducing different functional groups can modulate a derivative's biological profile. For example, in one study on indole derivatives, fluorine-substituted compounds were found to be more potent than their chlorine-substituted counterparts. researchgate.net The same study also indicated that substitution at the 4-position of the indole ring was generally unfavorable for activity, whereas methoxy (B1213986) group substitutions at the 7-position were most favorable. researchgate.net This highlights the sensitivity of target interactions to the precise placement and electronic nature of substituents.

The addition of electron-withdrawing or electron-donating groups can influence the electron density of the indole ring system, affecting its ability to form hydrogen bonds or engage in π-stacking interactions with aromatic amino acid residues in the target protein. frontiersin.org Bulky substituents can provide additional van der Waals contacts but may also introduce steric hindrance, preventing the molecule from adopting the optimal conformation for binding.

| Position of Substitution | Substituent Type | Observed Impact on Activity | Potential Rationale |

|---|---|---|---|

| Position 4 | Various | Generally unfavorable, leads to decreased potency. researchgate.net | Steric hindrance with the binding pocket. |

| Position 5 | Electron-withdrawing (e.g., -Br, -NO2) | Can increase or decrease activity depending on the target. nih.gov | Alters electronic properties and potential for halogen bonding. |

| Position 7 | Electron-donating (e.g., -OCH3) | Often favorable, leads to increased potency. researchgate.net | May enhance hydrogen bonding or hydrophobic interactions. |

The flexibility of the three-carbon chain is a key determinant of biological activity. It allows the molecule to adopt various conformations, one or more of which may be the "bioactive conformation" required for effective binding. elsevierpure.com The ability of a ligand to adapt its shape to the binding site is essential for achieving high-affinity interactions. mdpi.com

Modifications to this linker can have significant consequences:

Shortening or Lengthening the Chain : Altering the number of methylene (B1212753) units in the linker can change the distance between the indole and amide moieties, potentially disrupting optimal binding.

Introducing Rigidity : Incorporating double bonds (e.g., creating a propenamide) or cyclizing the linker can restrict conformational freedom. researchgate.net If the rigidified conformation matches the one required for binding, this can lead to a significant increase in potency. Conversely, if it locks the molecule in an unfavorable conformation, activity will be lost.

These modifications underscore the importance of the linker not merely as a spacer but as a dynamic element that fine-tunes the molecule's three-dimensional presentation to its biological target.

The substitution pattern on the amide nitrogen is a critical factor influencing molecular recognition. In the parent compound, this is a methyl group. Altering this group provides insight into the steric and electronic requirements of the binding pocket region that accommodates it.

Conversely, replacing the methyl group with larger alkyl or aryl groups can probe the size of the binding pocket. frontiersin.org

Small Alkyl Groups : May be well-tolerated if the pocket has sufficient space.

Bulky Groups : Can lead to a loss of activity due to steric clash if the binding pocket is constrained.

Aromatic or Heterocyclic Rings : Can introduce new π-stacking or hydrogen bonding interactions, potentially increasing affinity, as seen in derivatives like 3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-yl)propanamide. nih.gov

| N-Substituent | Potential Effect on Interaction | Example Impact |

|---|---|---|

| -H (unsubstituted) | Introduces a hydrogen bond donor. | May increase or decrease affinity depending on the target environment. |

| -CH3 (methyl) | Provides hydrophobic interaction; moderate steric bulk. | Serves as a baseline for SAR studies. |

| Larger Alkyl (e.g., -ethyl, -propyl) | Increases lipophilicity and steric bulk. | Activity often decreases if the binding pocket is sterically constrained. frontiersin.org |

| Aryl/Heteroaryl (e.g., -phenyl, -pyridinyl) | Introduces potential for π-stacking or additional H-bonds. | Can significantly enhance potency if the ring system fits and interacts favorably. nih.gov |

Stereochemical Effects on Molecular Activity

Stereochemistry is a fundamental aspect of molecular recognition, as biological targets like enzymes and receptors are themselves chiral. When a derivative of this compound possesses one or more chiral centers, its stereoisomers (enantiomers or diastereomers) can exhibit markedly different biological activities. mdpi.com

Chiral centers can be introduced through various modifications, such as substitution on the propanamide linker. The differential activity of stereoisomers arises because only one isomer may be able to achieve the precise three-dimensional orientation required for optimal interaction with the chiral binding site. The other isomer, being a non-superimposable mirror image, may bind less effectively or not at all.

For example, in studies of related bioactive compounds, it is common to find that one enantiomer is significantly more potent than the other. This stereoselectivity is a strong indicator of a specific interaction with a biological target, as opposed to a non-specific mechanism of action. Therefore, the synthesis and evaluation of individual stereoisomers are critical steps in advanced SAR studies to identify the most active and selective agent. mdpi.com

Investigation of Molecular Biological Interactions of 3 1h Indol 3 Yl N Methylpropanamide and Its Derivatives

Ligand-Receptor Binding and Allosteric Modulation Studies

The interaction of 3-(1H-indol-3-yl)-N-methylpropanamide and its analogs with various receptor systems is a critical area of research to understand their pharmacological effects. These interactions can lead to the modulation of cellular signaling pathways, influencing a range of physiological responses.

Interaction Profiles with G-Protein Coupled Receptors (e.g., Bombesin (B8815690) Receptors, Serotonin (B10506) Receptors)

Serotonin Receptors: Derivatives of this compound, specifically 3-(N-alkyl/aryl piperidyl) indoles, have been the subject of in silico docking studies to evaluate their binding affinity with serotonin 5-HT receptors. researchgate.netkuvempu.ac.in These studies are crucial in the rational design of novel compounds with potential applications in neurological disorders. The indole-3-propanamide scaffold is recognized for its potential to interact with multiple receptor types, and computational models help predict the binding modes and affinities of these derivatives, guiding further synthesis and pharmacological testing. researchgate.net

| Derivative Class | Receptor Target | Study Type | Key Finding |

| 3-(N-alkyl/aryl piperidyl) indoles | Serotonin 5-HT Receptors | In silico docking | Prediction of binding affinity and interaction modes. researchgate.netkuvempu.ac.in |

Bombesin Receptors: Certain indole-3-propanamide derivatives have been identified as antagonists for gastrin-releasing peptide/neuromedin B receptors (BB1/BB2), which are subtypes of bombesin receptors. Interestingly, further investigations revealed that these compounds, such as PD168368 and PD176252, can also act as potent agonists of human formyl-peptide receptors (FPRs), which are also G-protein coupled receptors involved in inflammatory responses. nih.gov This dual activity highlights the complex pharmacology of indole-based compounds and their potential for polypharmacology.

Binding to Nuclear Receptors and Ion Channels

Currently, there is a lack of specific research data detailing the direct interaction of this compound or its close derivatives with nuclear receptors and ion channels. While indole-containing compounds are known to modulate the activity of various nuclear receptors and ion channels, specific binding affinities and functional effects for this particular compound have not been extensively characterized in the available scientific literature.

Enzyme Inhibition and Activation Mechanisms at the Molecular Level

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been shown to interact with a variety of enzymes, leading to either inhibition or activation of their catalytic function.

Kinetic Analysis of Enzyme-Compound Interactions

While numerous studies have identified indole-3-propanamide derivatives as enzyme inhibitors, detailed kinetic analyses providing specific constants such as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are not consistently available for all target enzymes. Such data is crucial for understanding the potency and mechanism of inhibition.

Identification of Catalytic Site Interactions and Inhibition Types (e.g., ILK, DNA gyrase, acetylcholinesterase, COX-2)

Integrin-Linked Kinase (ILK): There is currently no available scientific literature detailing the interaction of this compound or its derivatives with Integrin-Linked Kinase (ILK).

DNA Gyrase: Indole-3-propanamide derivatives have been investigated as potential inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. These studies are part of a broader effort to develop new antibacterial agents.

Acetylcholinesterase (AChE): Certain hydroxyl amides synthesized from indole-3-propanamide derivatives have been evaluated for their acetylcholinesterase inhibitory activity. This line of research is relevant to the development of potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease.

Cyclooxygenase-2 (COX-2): N-H and N-substituted indole-3-propanamide derivatives have been evaluated for their antioxidant properties and their ability to inhibit cyclooxygenase enzymes. Some of these derivatives have shown inhibitory activity against both COX-1 and COX-2, which are key enzymes in the inflammatory pathway.

| Target Enzyme | Derivative Class | Key Findings |

| DNA Gyrase | Indole-3-propanamide derivatives | Investigated as potential antibacterial agents. |

| Acetylcholinesterase | Hydroxyl amides of indole-3-propanamide | Evaluated for inhibitory activity. |

| COX-2 | N-H and N-substituted indole-3-propanamides | Some derivatives show inhibitory activity against COX-1 and COX-2. |

Interactions with Nucleic Acids and Other Biomolecules

The indole ring system, due to its planar and electron-rich nature, has the potential to interact with various biomolecules, including nucleic acids. The duocarmycins, a class of natural products, contain a 5,6,7-trimethoxy-indole moiety that targets and binds to the minor groove of DNA. researchgate.net However, specific studies detailing the direct interaction of this compound or its simple derivatives with DNA or RNA are limited. While some investigations on indole derivatives have included DNA interaction studies, they have not always demonstrated a strong interaction capability for all compounds tested. kuvempu.ac.in

Binding to DNA/RNA and Intercalation Studies

The interaction of small molecules with nucleic acids is a cornerstone of drug discovery, particularly in the development of anticancer agents. While direct studies on this compound are limited, research on its structural analogs and other indole derivatives provides valuable insights into their potential to bind to DNA and RNA.

The planar indole ring is a key structural feature that can facilitate interaction with the stacked base pairs of double-stranded DNA. patsnap.com This interaction can occur through several modes, including intercalation, groove binding, or electrostatic interactions. Intercalation involves the insertion of the planar molecule between the base pairs, leading to a distortion of the DNA helix, which can interfere with replication and transcription. patsnap.com

Studies on various indole derivatives have demonstrated their capacity for DNA binding. For instance, novel synthesized indole derivatives incorporating thiazolidine (B150603) and imidazolidine (B613845) rings have been shown to interact with calf thymus DNA (ctDNA), causing noticeable changes in their spectroscopic properties, such as hypochromic and hyperchromic effects. nih.gov One particular derivative, 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one, exhibited a significant DNA binding constant (Kb) of 5.69 × 10⁴, indicating a strong interaction. nih.gov

Conversely, not all indole derivatives exhibit an intercalative binding mode. A study on the interaction of indole-3-propionic acid (a related compound) with ctDNA suggested a non-intercalative binding mechanism. nih.gov This highlights that the nature of the side chains and substituents on the indole ring plays a crucial role in determining the mode and strength of DNA interaction. The binding of quinolinium and naphthalene (B1677914) derivatives, for example, was found to be dependent on the presence of a positively charged side chain to facilitate intercalation. rsc.orgrsc.org

| Indole Derivative | Method of Study | Key Findings | Binding Constant (Kb) | Reference |

|---|---|---|---|---|

| 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one | Absorption and Fluorescence Spectroscopy | Active against leukemia cell lines, indicating significant DNA interaction. | 5.69 × 10⁴ M⁻¹ | nih.gov |

| Indole-3-propionic acid | Multispectroscopic and Computational Modeling | Spontaneous binding to ctDNA, likely through non-intercalative modes (groove binding or electrostatic interactions). | Not specified as intercalation | nih.gov |

| 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione | Antitumor assay and DNA binding studies | Showed potent antitumor activity against breast cancer cell line T47D. | Not specified | nih.gov |

Membrane Interaction Studies for Permeation Mechanisms

The ability of a compound to traverse cellular membranes is a critical determinant of its biological activity. The indole moiety, due to its lipophilic nature, generally facilitates membrane permeation. Research has shown that indole itself can rapidly cross bacterial membranes, such as those of Escherichia coli, without the need for protein transporters, suggesting a mechanism of passive diffusion. nih.govnih.gov

Interestingly, the interaction of indole with membranes is not merely a passive transit. Indole has been shown to act as a proton ionophore, which can dissipate the electrochemical potential across the cytoplasmic membrane. researchgate.net This activity can have profound effects on cellular processes that are dependent on the membrane potential, such as cell division. researchgate.net

Furthermore, indole can modulate the permeability of the membrane to other molecules. It has been observed to facilitate the transport of certain antimicrobials across the bacterial cytoplasmic membrane, an effect that appears to be mediated by an interaction with the Mtr permease. digitellinc.com This suggests that while indole can cross membranes independently, it can also influence protein-mediated transport systems.

The design of novel indole derivatives has also focused on enhancing their membrane permeability to improve bioavailability and therapeutic efficacy. nih.gov These studies underscore the importance of the physicochemical properties of the entire molecule, not just the indole core, in determining the precise mechanism and efficiency of membrane permeation.

| Compound/Derivative Class | Model System | Key Findings on Permeation | Reference |

|---|---|---|---|

| Indole | Escherichia coli | Rapidly crosses the membrane without protein transporters via passive diffusion. | nih.govnih.gov |

| Indole | Escherichia coli | Acts as a proton ionophore, depolarizing the membrane. | researchgate.net |

| Indole | Escherichia coli | Facilitates antimicrobial transport by interacting with the Mtr permease. | digitellinc.com |

| Novel indole derivatives with triazole linkers | In vitro models | Designed for enhanced membrane permeability and bioavailability. | nih.gov |

Elucidation of Intracellular Biochemical Pathways

Once inside the cell, this compound and its derivatives can modulate a variety of intracellular biochemical pathways by interacting with specific molecular targets. These interactions can lead to a cascade of downstream effects, ultimately altering cellular function.

Modulation of Signaling Cascades through Specific Molecular Targets